molecular formula C13H18N2O3 B3230884 (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride CAS No. 1312161-61-7

(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Cat. No. B3230884
CAS RN: 1312161-61-7
M. Wt: 250.29 g/mol
InChI Key: PHVGNIVBGOBZCV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a chemical compound that is widely used in scientific research. It is a chiral compound that has been shown to have a range of biological activities. In

Mechanism of Action

The exact mechanism of action of (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and physiological effects:
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. It has also been shown to have potential as a treatment for cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride in lab experiments is its wide range of biological activities. It has been shown to have potential as a treatment for a variety of conditions, making it a versatile compound for research. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride. One area of interest is its potential as a treatment for neurological disorders, including epilepsy and Alzheimer's disease. Another area of interest is its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more effective and targeted treatments based on this knowledge.
In conclusion, (S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a versatile chemical compound that has been extensively studied for its biological activities. While its exact mechanism of action is not fully understood, it has shown potential as a treatment for a variety of conditions. Further research is needed to fully understand its effects and to develop more effective treatments based on this knowledge.

Scientific Research Applications

(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride has been used extensively in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for cancer and neurological disorders.

properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGNIVBGOBZCV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150228
Record name 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

CAS RN

1312161-61-7
Record name 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312161-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
Reactant of Route 4
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
Reactant of Route 5
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
Reactant of Route 6
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.